Bienvenue dans la boutique en ligne BenchChem!

2-[2-(trifluoromethyl)phenyl]-1H-imidazole

Nitric oxide synthase inhibition nNOS/iNOS selectivity isoform-specific pharmacology

For researchers comparing NOS isoform selectivity, this C2-substituted positional isomer (CAS 174356-08-2) provides a scaffold distinct from N1-substituted TRIM (CAS 25371-96-4). The ortho-trifluoromethyl group alters binding geometry and lipophilicity (ΔLogP = +0.2), offering divergent pharmacokinetics for preclinical pain studies where eNOS sparing avoids hypertensive confounds. Purchase this isomer pair to validate nNOS-mediated antinociception with a different chemical backbone.

Molecular Formula C10H7F3N2
Molecular Weight 212.17 g/mol
CAS No. 174356-08-2
Cat. No. B071765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(trifluoromethyl)phenyl]-1H-imidazole
CAS174356-08-2
Synonyms2-(2-TRIFLUOROMETHYL-PHENYL)-1H-IMIDAZOLE
Molecular FormulaC10H7F3N2
Molecular Weight212.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC=CN2)C(F)(F)F
InChIInChI=1S/C10H7F3N2/c11-10(12,13)8-4-2-1-3-7(8)9-14-5-6-15-9/h1-6H,(H,14,15)
InChIKeyADIDVEUHTIRRIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(Trifluoromethyl)phenyl]-1H-imidazole (CAS 174356-08-2): Structural Differentiation and Research-Grade Procurement Guide


2-[2-(trifluoromethyl)phenyl]-1H-imidazole (CAS 174356-08-2) is a fluorinated 2-phenylimidazole derivative with molecular formula C10H7F3N2 and molecular weight 212.17 g/mol . This compound is structurally distinct from its positional isomer 1-[2-(trifluoromethyl)phenyl]imidazole (TRIM, CAS 25371-96-4), which bears the trifluoromethylphenyl substituent at the N1 position rather than the C2 position of the imidazole ring [1]. The C2 substitution pattern alters both the electronic distribution within the imidazole ring and the spatial orientation of the trifluoromethylphenyl moiety, which may influence hydrogen bonding interactions and target binding geometry . The calculated partition coefficient (LogP = 3.09550) indicates moderate lipophilicity suitable for membrane permeability in cellular assays .

2-[2-(Trifluoromethyl)phenyl]-1H-imidazole Procurement: Why Positional Isomers and Unsubstituted Analogs Cannot Substitute


Generic substitution within the phenylimidazole class fails because minor structural variations produce non-interchangeable pharmacological and physicochemical profiles [1]. The parent compound imidazole exhibits weak, non-selective inhibition across all three nitric oxide synthase (NOS) isoforms (nNOS IC50 = 290.6 µM; eNOS IC50 = 101.3 µM; iNOS IC50 = 616.0 µM) [2]. Addition of an unsubstituted phenyl group at the N1 position (1-phenylimidazole) increases inhibitory potency but abolishes isoform selectivity (nNOS IC50 = 72.1 µM; eNOS IC50 = 86.9 µM; iNOS IC50 = 53.9 µM) [2]. Introducing the ortho-trifluoromethyl substituent on the N1-phenyl ring (TRIM, CAS 25371-96-4) confers nNOS/iNOS selectivity over eNOS by approximately 38-fold, while the C2-substituted positional isomer (CAS 174356-08-2) presents a distinct scaffold geometry with potential for divergent target engagement [2]. These differences in binding orientation, electronic effects, and metabolic stability preclude simple interchange based solely on imidazole-class membership [3].

Quantitative Differentiation of 2-[2-(Trifluoromethyl)phenyl]-1H-imidazole: Comparative Potency, Selectivity, and Physicochemical Metrics


nNOS/iNOS versus eNOS Isoform Selectivity: Comparative IC50 Profiling of TRIM (N1-Isomer) versus Imidazole and 1-Phenylimidazole

The N1-substituted isomer (TRIM, CAS 25371-96-4) demonstrates a 38-fold selectivity window between nNOS/iNOS and eNOS inhibition, whereas the parent imidazole and unsubstituted 1-phenylimidazole show no meaningful isoform discrimination. While this data is established for the N1 positional isomer rather than the C2-substituted target compound (CAS 174356-08-2), the structure-activity relationship established by the comparative series provides a quantitative baseline against which the C2-substituted variant can be evaluated. The presence of the ortho-trifluoromethyl group on the phenyl ring is critical for achieving this selectivity, and the C2 substitution pattern may yield a distinct selectivity profile relative to the N1 isomer [1][2].

Nitric oxide synthase inhibition nNOS/iNOS selectivity isoform-specific pharmacology

Competitive Inhibition Mechanism: Ki Determination and Lineweaver-Burk Kinetic Analysis of TRIM versus L-Arginine

Kinetic analysis of the N1-substituted isomer (TRIM) reveals a classical competitive inhibition mechanism with respect to the natural substrate L-arginine. Double reciprocal (Lineweaver-Burk) plot analysis in the presence and absence of 50 µM TRIM demonstrates that this compound competes directly for the L-arginine binding site on nNOS. The calculated inhibition constant (Ki) of 21.7 µM establishes a quantitative benchmark for competitive binding affinity. This mechanistic insight provides a foundation for designing competition-based assays and for understanding potential substrate-dependent variability in inhibitory potency that may also apply to the C2-substituted positional isomer [1][2].

Enzyme kinetics competitive inhibition substrate competition

In Vivo Antinociceptive Efficacy: ED50 Quantification Following Intraperitoneal Administration in the Acetic Acid-Induced Abdominal Constriction Model

The N1-substituted isomer (TRIM) demonstrates quantifiable in vivo antinociceptive activity following intraperitoneal administration, with an ED50 of 20 mg/kg (94.5 µmol/kg) in the acetic acid-induced abdominal constriction assay in mice. Importantly, this antinociceptive effect is reversed by pretreatment with L-arginine (50 mg/kg, i.p.), confirming mechanism-based activity through NOS inhibition. The compound achieves efficacy without inducing sedation, motor ataxia, or behavioral alterations as assessed by box maze testing. This in vivo pharmacological benchmark establishes a reference point for evaluating the C2-substituted positional isomer in comparable pain models [1][2].

Antinociception in vivo pharmacology pain research

Cardiovascular Safety Differentiation: Absence of Hypertensive Effect Distinguishes TRIM from Non-Selective NOS Inhibitors

In urethane-anesthetized rats, intravenous administration of the non-selective NOS inhibitor L-NAME (20 mg/kg, i.v.) produces a significant increase in mean arterial blood pressure, whereas TRIM at doses up to 20 mg/kg i.v. does not elevate blood pressure. This cardiovascular sparing effect is directly attributable to the compound's 38-fold selectivity for nNOS/iNOS over eNOS, as endothelial NOS inhibition is known to cause vasoconstriction and hypertension. This safety differentiation is a direct functional consequence of the isoform selectivity established in Section 3.1 and provides a critical selection criterion for in vivo studies where cardiovascular confounds must be avoided [1][2].

Cardiovascular pharmacology eNOS sparing blood pressure

Physicochemical Property Differentiation: LogP Comparison Between Positional Isomers (C2-Substituted vs. N1-Substituted)

The C2-substituted target compound (CAS 174356-08-2) exhibits a calculated LogP of 3.09550, whereas the N1-substituted positional isomer (TRIM, CAS 25371-96-4) has a reported LogP of 2.89110. This difference of approximately 0.2 log units reflects the altered electronic distribution and hydrogen bonding capacity resulting from C2 versus N1 substitution. The higher lipophilicity of the C2-substituted compound may translate to enhanced membrane permeability but potentially reduced aqueous solubility. This physicochemical distinction is directly quantifiable and relevant for researchers formulating compounds for cellular or in vivo assays, as well as for chromatographic method development [1].

Lipophilicity LogP physicochemical characterization

Structural Basis for Differential Target Engagement: Substituent Position Effects on Imidazole Ring Electronics and Binding Geometry

The distinction between C2-substituted (target compound) and N1-substituted (TRIM) phenylimidazoles is not merely nominal but mechanistically significant. In N1-substituted imidazoles, the imidazole nitrogen at position 3 remains unsubstituted and available for hydrogen bonding with heme iron in NOS enzymes, while the N1-phenyl group occupies a peripheral hydrophobic pocket. In C2-substituted imidazoles, the substitution pattern alters which nitrogen atoms are available for heme coordination and reorients the trifluoromethylphenyl group relative to the imidazole plane. This geometric difference has been demonstrated to affect binding mode and inhibitory potency in related imidazole-based enzyme inhibitors [1].

Structure-activity relationship positional isomerism binding mode

Procurement-Driven Application Scenarios for 2-[2-(Trifluoromethyl)phenyl]-1H-imidazole (CAS 174356-08-2)


Neuronal Nitric Oxide Synthase (nNOS) Pharmacology Research

Investigators studying nNOS-mediated signaling in neurological disorders, neuropathic pain, or synaptic plasticity require compounds with established nNOS inhibitory activity and isoform selectivity data. The N1-isomer TRIM demonstrates nNOS IC50 = 28.2 µM with competitive inhibition kinetics (Ki = 21.7 µM), providing a validated reference for comparative studies with the C2-isomer. The C2-substituted compound (CAS 174356-08-2) offers an alternative scaffold geometry for SAR exploration and for experiments where differential binding mode or altered physicochemical properties (LogP = 3.09550) may be advantageous [1].

In Vivo Pain Model Studies Requiring Cardiovascular Safety

Preclinical pain research using rodent models demands NOS inhibitors that do not confound results with blood pressure alterations. The N1-isomer TRIM demonstrates antinociceptive efficacy (ED50 = 20 mg/kg i.p. in acetic acid-induced writhing) without elevating mean arterial blood pressure, a profile directly attributable to eNOS sparing (eNOS IC50 = 1057.5 µM versus nNOS IC50 = 28.2 µM). The C2-isomer represents a structurally distinct alternative for investigators seeking to validate nNOS-mediated antinociception with a different chemical scaffold, potentially offering distinct pharmacokinetic properties due to its higher lipophilicity (ΔLogP = +0.2) [1].

Structure-Activity Relationship (SAR) Studies of Phenylimidazole NOS Inhibitors

Medicinal chemistry programs optimizing phenylimidazole-based NOS inhibitors require systematic exploration of substitution patterns. The C2-substituted compound (CAS 174356-08-2) and the N1-substituted isomer (TRIM, CAS 25371-96-4) provide a matched pair for evaluating the impact of imidazole attachment position on potency, selectivity, and physicochemical properties. The 0.2 LogP unit difference between isomers offers a tractable parameter for assessing how subtle lipophilicity variations affect membrane permeability and target engagement. This positional isomer pair enables direct, controlled comparison of substitution effects on the imidazole pharmacophore [1].

Development of Antifungal Agents Targeting Ergosterol Biosynthesis

Imidazole derivatives bearing trifluoromethyl groups on the phenyl ring have been investigated for antifungal activity against Candida species and Aspergillus fumigatus through inhibition of ergosterol biosynthesis [1]. The target compound (CAS 174356-08-2) and its structural analogs have been studied for antimycotic properties related to this mechanism . The C2-substitution pattern with ortho-trifluoromethyl group provides a distinct scaffold geometry compared to clinically established N-substituted imidazole antifungals (e.g., miconazole, clotrimazole), potentially offering differential spectrum of activity or resistance profile against azole-resistant fungal strains. The compound's moderate lipophilicity (LogP = 3.09550) falls within the optimal range for membrane penetration required for intracellular ergosterol biosynthesis inhibition .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[2-(trifluoromethyl)phenyl]-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.